(3Z)-3-{[(4-acetylphenyl)amino]methylidene}-1-benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
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Description
(3Z)-3-{[(4-acetylphenyl)amino]methylidene}-1-benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a useful research compound. Its molecular formula is C22H18N2O4S2 and its molecular weight is 438.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic System Synthesis
Research highlights the synthetic versatility of compounds structurally related to "(Z)-3-(((4-acetylphenyl)amino)methylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" for generating diverse heterocyclic systems. Toplak et al. (1999) describe the use of related reagents for the preparation of various heterocyclic compounds, including pyrimidinones and thiazines, showcasing their potential in the development of new chemical entities for various scientific applications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Antimicrobial Activity
A study by Zia-ur-Rehman et al. (2009) synthesized novel biologically active derivatives structurally related to the compound , demonstrating preliminary evaluation for antibacterial and DPPH radical scavenging activities. This suggests potential applications in developing new antimicrobial agents (Zia-ur-Rehman, Anwar Choudary, Elsegood, Siddiqui, & Khan, 2009).
Molecular Docking and Dynamic Simulations
Research by Ahmad et al. (2018) on derivatives of benzothiazine dioxides involved synthesis, characterization, and evaluation as monoamine oxidase inhibitors, alongside molecular docking and dynamic simulations. This work highlights the compound's relevance in exploring new treatments for disorders related to monoamine oxidase enzyme activity (Ahmad, Zaib, Jalil, Shafiq, Ahmad, Sultan, Iqbal, Aslam, & Iqbal, 2018).
Synthetic Applications and Reaction Mechanisms
The synthesis and reaction mechanisms of related compounds are extensively studied, providing insight into the formation of various heterocyclic structures. Studies like those by Stephens and Sowell (1998) explore cyclization reactions leading to thieno[3,2-b][1,4]-thiazine 1,1-dioxides, revealing the compound's utility in generating novel heterocycles (Stephens & Sowell, 1998).
Properties
IUPAC Name |
(3Z)-3-[(4-acetylanilino)methylidene]-1-benzyl-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-15(25)17-7-9-18(10-8-17)23-13-20-21(26)22-19(11-12-29-22)24(30(20,27)28)14-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWGCGKHIOKRSM-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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